molecular formula C19H18ClN3O2S2 B2450432 2-(Benzo[d]thiazol-2-ylthio)-1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)ethanone CAS No. 2034471-47-9

2-(Benzo[d]thiazol-2-ylthio)-1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)ethanone

Cat. No. B2450432
CAS RN: 2034471-47-9
M. Wt: 419.94
InChI Key: PWWOUCZBXJNVEG-UHFFFAOYSA-N
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Description

2-(Benzo[d]thiazol-2-ylthio)-1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C19H18ClN3O2S2 and its molecular weight is 419.94. The purity is usually 95%.
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Scientific Research Applications

Electrochemical Synthesis

  • Electrochemical syntheses of arylthiobenzazoles, including the synthesis of 2-(benzo[d]thiazol-2-ylthio)-6-tosylcyclohexa-2,5-diene-1,4-dione through a Michael-type addition, are significant applications in this field. This involves the electrochemical oxidation of specific compounds in the presence of nucleophiles, showcasing its relevance in organic chemistry and material science (Amani & Nematollahi, 2012).

Biological and Pharmacological Studies

  • Studies have synthesized and characterized compounds related to the 2-(Benzo[d]thiazol-2-ylthio) moiety for their biological activities. These include antimycobacterial activities and docking studies to evaluate the interactions with specific enzymes. This highlights the potential of these compounds in the development of new therapeutics (Venugopal, Sundararajan & Choppala, 2020).

Molecular Structure Analysis

  • The molecular structure and properties of benzo[d]thiazole derivatives have been investigated using various spectroscopic techniques and theoretical methods. This research is crucial in understanding the physicochemical properties of these compounds, which is vital in drug design and material science (Inkaya, 2018).

Wound-Healing Potential

  • Derivatives of the related compound structure have been evaluated for their in vivo wound-healing activity. This demonstrates the potential application of these compounds in therapeutic treatments for wound healing, providing insights into their pharmacological relevance (Vinaya et al., 2009).

Green Synthesis Techniques

  • The eco-friendly microwave-assisted synthesis of related compounds indicates an interest in greener and more efficient production methods for these chemicals. This approach is significant in the context of sustainable chemistry and pharmaceutical manufacturing (Said et al., 2020).

properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-1-[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O2S2/c20-14-11-21-8-5-16(14)25-13-6-9-23(10-7-13)18(24)12-26-19-22-15-3-1-2-4-17(15)27-19/h1-5,8,11,13H,6-7,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWWOUCZBXJNVEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=C(C=NC=C2)Cl)C(=O)CSC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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